3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
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Description
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin, which is a natural compound found in many plants and has been used for medicinal purposes for centuries. The synthesis method for this compound involves several steps and has been optimized for maximum yield and purity.
Scientific Research Applications
Antitumor Activity
Researchers have synthesized a series of compounds incorporating the chromen and benzothiazole moieties to evaluate their in vitro antitumor activities against several cancer cell lines. Some derivatives have exhibited significant anticancer activities, comparable to standard drugs like doxorubicin, especially against lung and colon cancer cells (El-Helw et al., 2019).
Antimicrobial Activity
Coumarin-thiazole derivatives have shown promising antimicrobial properties when incorporated into polymers. These compounds, when included in polyurethane varnishes, have demonstrated good antimicrobial effects against various microorganisms, potentially making them suitable for antimicrobial coatings (El‐Wahab et al., 2014).
Fluorescence Properties
The compound and its related derivatives have been studied for their fluorescence efficiency, with some emitting blue light in the region between 450 to 495 nm. These properties are particularly valuable for developing new materials for optical applications, including blue light-emitting devices (Mahadevan et al., 2014).
Sensing Applications
Derivatives of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate have been synthesized and evaluated as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence quenching upon interaction with cyanide, making them potential tools for environmental monitoring and safety applications (Wang et al., 2015).
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4S/c21-9-3-6-18(23)25-13-8-7-12-10-14(20(24)26-16(12)11-13)19-22-15-4-1-2-5-17(15)27-19/h1-2,4-5,7-8,10-11H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYYTRRCTANZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)CCCCl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
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